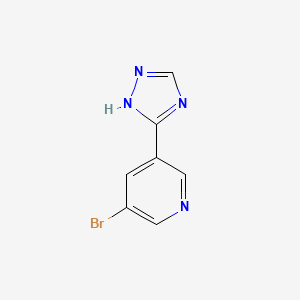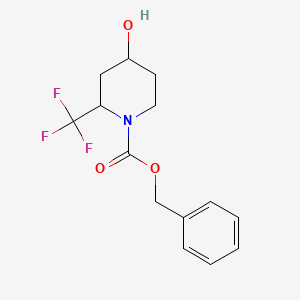![molecular formula C16H19NO6 B13510386 1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)
1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid is a complex organic compound that features multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a methoxycarbonyl group, and an indole core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first introduce the Boc protecting group to an amine precursor using di-tert-butyl dicarbonate under basic conditions . The indole core can be constructed through a Fischer indole synthesis or other cyclization methods. The methoxycarbonyl group is often introduced via esterification reactions using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester and Boc groups can be reduced under specific conditions using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction of the ester group can yield the corresponding alcohol .
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The Boc group provides protection to the amine, allowing selective reactions at other functional sites. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity . The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which may further interact with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Another Boc-protected compound with similar protecting group chemistry.
6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid: Lacks the Boc group but shares the indole core and methoxycarbonyl group.
Uniqueness
1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The Boc group offers protection during synthetic transformations, while the indole core and methoxycarbonyl group contribute to its potential biological activity .
Propiedades
Fórmula molecular |
C16H19NO6 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c1-16(2,3)23-15(21)17-6-5-10-11(13(18)19)7-9(8-12(10)17)14(20)22-4/h7-8H,5-6H2,1-4H3,(H,18,19) |
Clave InChI |
RQUOFKJRICCTSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C=C(C=C21)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13510308.png)
![4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
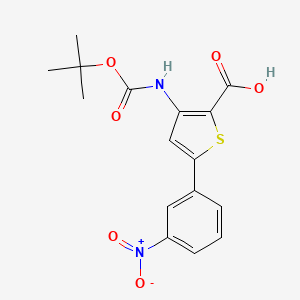
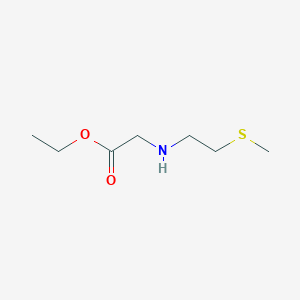
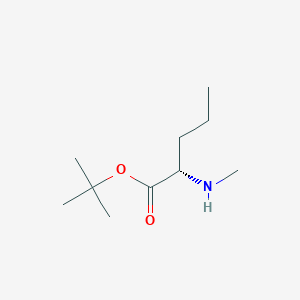
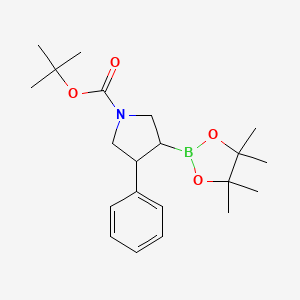
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13510337.png)
![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)
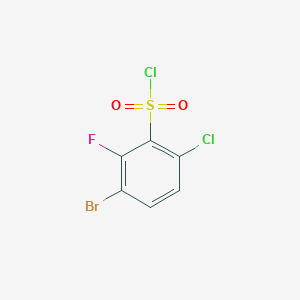
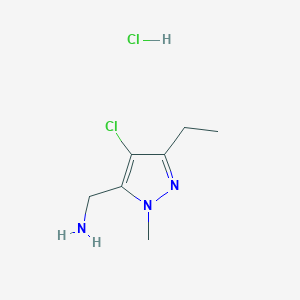
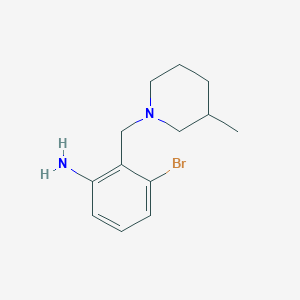
![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)
